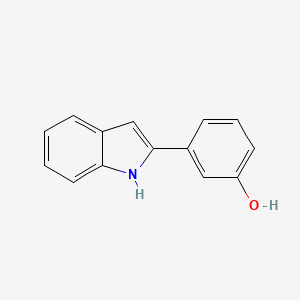
3-(1H-indol-2-yl)phenol
概要
説明
3-(1H-indol-2-yl)phenol is an organic compound that features an indole ring fused to a phenol group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both the indole and phenol moieties in this compound makes it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1H-indol-2-yl)phenol involves the condensation of 3-(2-nitrovinyl)indole with phenols in the presence of polyphosphoric acid. This reaction typically requires heating and results in the formation of the desired product through a series of rearrangements and condensations .
Another approach involves the use of metal-catalyzed C-C bond-forming reactions to couple indole derivatives with functionalized aromatic precursors . These reactions often employ catalysts such as palladium or copper and require specific reaction conditions, including controlled temperatures and the presence of ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(1H-indol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids or other catalysts.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or sulfonated indole derivatives.
科学的研究の応用
3-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
作用機序
The biological activity of 3-(1H-indol-2-yl)phenol is often attributed to its ability to interact with multiple molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to various therapeutic effects . The indole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-(1H-indol-3-yl)phenol: Similar structure but with the indole ring attached at a different position, leading to different biological activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
3-(1H-indol-2-yl)phenol is unique due to the specific positioning of the indole and phenol groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and development.
特性
IUPAC Name |
3-(1H-indol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVUPZZAIICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378048 | |
| Record name | 3-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40756-70-5 | |
| Record name | 3-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
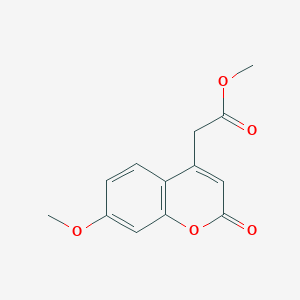
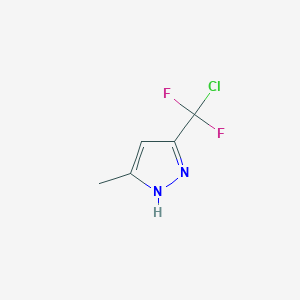

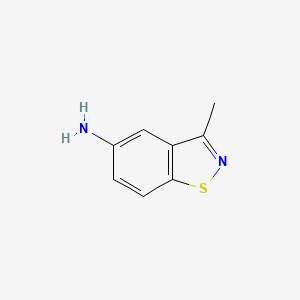

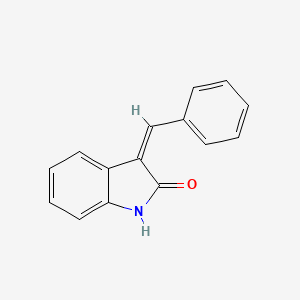
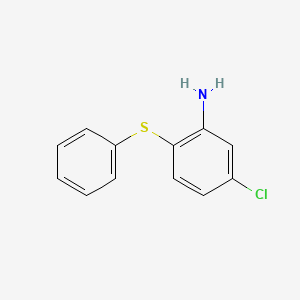
![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)
